molecular formula C13H14N4OS B2760737 2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile CAS No. 422532-91-0

2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile

Cat. No.: B2760737
CAS No.: 422532-91-0
M. Wt: 274.34
InChI Key: CBFDWLPUGDEMOU-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile is a quinazoline derivative featuring a 2-methoxyethylamino substituent at the 4-position and a sulfanylacetonitrile group at the 2-position. The 2-methoxyethylamino group enhances solubility due to its ether oxygen, while the sulfanylacetonitrile moiety may contribute to binding interactions with biological targets.

Properties

IUPAC Name

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-18-8-7-15-12-10-4-2-3-5-11(10)16-13(17-12)19-9-6-14/h2-5H,7-9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFDWLPUGDEMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloroquinazoline with 2-methoxyethylamine to form the intermediate 2-[4-(2-Methoxyethylamino)quinazolin-2-yl]amine. This intermediate is then reacted with thioglycolic acid nitrile under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group in this compound is susceptible to nucleophilic displacement. In analogous thioether-containing quinazolines ( ), reactions with amines or hydrazine hydrate under basic conditions lead to thiol exchange. For example:
Reaction Template :
R-S-C≡N + NuR-Nu + S-C≡N\text{R-S-C≡N + Nu}^- \rightarrow \text{R-Nu + S-C≡N}^-

  • Conditions : Ethanol, reflux with K₂CO₃ or DMF at 80–100°C.

  • Example : Substitution with hydrazine yields hydrazine derivatives (observed in ).

Oxidation Reactions

The sulfanyl group can undergo oxidation to sulfoxide or sulfone derivatives under controlled conditions:
Oxidation Pathways :

ReagentProductConditionsSource Reference
H₂O₂ (30%)Sulfoxide (-SO-)RT, 6–12 h
mCPBASulfone (-SO₂-)DCM, 0°C → RT, 24 h

Hydrolysis of the Acetonitrile Moiety

The nitrile group (-C≡N) can hydrolyze to carboxylic acid or amide under acidic or basic conditions:
Pathways :

  • Acidic Hydrolysis :
    -C≡NHCl (conc.), Δ-COOH\text{-C≡N} \xrightarrow{\text{HCl (conc.), Δ}} \text{-COOH}

  • Basic Hydrolysis :
    -C≡NNaOH, H₂O₂-CONH₂\text{-C≡N} \xrightarrow{\text{NaOH, H₂O₂}} \text{-CONH₂}
    Reaction yields depend on temperature and catalyst (e.g., Cu²⁺ accelerates nitrile hydration).

Cycloaddition and Heterocycle Formation

The nitrile group participates in [3+2] cycloadditions with azides to form tetrazole rings, a reaction observed in acetonitrile-bearing heterocycles ( ):
Reaction :
-C≡N + NaN₃Tetrazole derivative\text{-C≡N + NaN₃} \rightarrow \text{Tetrazole derivative}

  • Conditions : DMF, 100°C, 24 h.

Functionalization of the Methoxyethylamino Group

The 2-methoxyethylamino (-NH-CH₂CH₂-OCH₃) substituent undergoes:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides ( ).

  • Demethylation : HI or BBr₃ cleaves the methoxy group to yield hydroxyl derivatives ( ).

Metal-Catalyzed Cross-Coupling

The quinazoline core supports palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at reactive positions. For example:
Borylation :
Quinazoline-H + B₂pin₂Pd(dba)₂Quinazoline-Bpin\text{Quinazoline-H + B₂pin₂} \xrightarrow{\text{Pd(dba)₂}} \text{Quinazoline-Bpin}

  • Applications : Late-stage functionalization for drug discovery ( ).

Photochemical Reactions

UV irradiation of sulfanylacetonitrile derivatives generates thiyl radicals, enabling C–S bond formation or dimerization ( ).

Key Stability Considerations

  • pH Sensitivity : The sulfanyl group is prone to oxidation in acidic media.

  • Thermal Stability : Decomposition observed >200°C (DSC/TGA data in ).

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a crucial building block in organic synthesis, facilitating the creation of complex heterocyclic structures. It is particularly valuable in the development of quinazoline derivatives, which are known for their diverse biological activities. The compound can be synthesized through various methods, often involving reactions with thioacetonitrile under controlled conditions to achieve high yields and purity.

Industrial Production Methods
In industrial settings, scalable production techniques such as continuous flow reactors are employed to enhance efficiency and consistency in the synthesis of this compound. Advanced purification techniques are also utilized to ensure the quality of the final product, making it suitable for various applications across different industries.

Biological Applications

Anticancer Research
Research indicates that compounds similar to 2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile exhibit potential anticancer properties. Studies have demonstrated that quinazoline derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways and enzymes involved in tumor growth. For instance, the interaction of these compounds with protein kinases has been a focal point in drug development aimed at treating various cancers .

Antioxidant Activity
The antioxidant properties of this compound have also been evaluated, suggesting its potential role in preventing oxidative stress-related diseases. The presence of methoxy and amino groups in its structure may enhance its ability to scavenge free radicals, contributing to its therapeutic effects .

Medicinal Chemistry

Drug Development
The unique structural features of 2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile make it a candidate for drug development. Researchers are exploring its efficacy as a lead compound for creating new therapeutic agents targeting various diseases, including cancer and inflammatory conditions. The ongoing studies aim to optimize its pharmacological properties while minimizing toxicity .

Material Science Applications

Catalysis and Material Science
Beyond biological applications, this compound's unique chemical properties lend themselves to use in catalysis and material science. Its ability to participate in various chemical reactions makes it suitable for developing new materials with specific functionalities, such as sensors or catalysts for organic reactions .

Case Studies

Study Focus Findings Implications
Anticancer PropertiesDemonstrated inhibition of cancer cell lines by quinazoline derivativesPotential development of new anticancer therapies
Antioxidant ActivityExhibited significant free radical scavenging abilityPossible application in nutraceuticals and health supplements
Synthesis TechniquesEfficient synthesis using continuous flow reactorsImproved scalability for industrial applications

Mechanism of Action

The mechanism of action of 2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with its analogs:

Compound Name Substituent at Position 4 Substituent at Position 2 Molecular Weight (g/mol) XLogP3 Synthetic Yield (%) HPLC Purity (%)
Target Compound 2-Methoxyethylamino Sulfanylacetonitrile ~290 (estimated) N/A N/A N/A
2-(6-Chloro-4-phenylquinazolin-2-yl)sulfanylacetonitrile 6-Chloro, 4-Phenyl Sulfanylacetonitrile 311.8 4.6 N/A N/A
2-(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydroquinazolin-2-yl)sulfanylacetonitrile Imino, 6,7-Dimethoxy, 3-Phenethyl Sulfanylacetonitrile ~438 (estimated) N/A N/A N/A
N1-hydroxy-N7-(2-((7-methoxy-4-((1-methylpiperidin-4-yl)amino)quinazolin-2-yl)amino)ethyl)heptanediamide (14a) 1-Methylpiperidin-4-ylamino, 7-Methoxy Aminoethyl-linked heptanediamide ~600 (estimated) N/A 49 94.16–96.48

Key Observations:

  • Molecular Weight and Lipophilicity (LogP): The target compound (MW ~290) is lighter than the chloro-phenyl analog (MW 311.8) and the dihydroquinazoline derivative (MW ~438). Its lower molecular weight may enhance membrane permeability. The chloro-phenyl analog has a higher XLogP3 (4.6), indicating greater lipophilicity, which could favor tissue penetration but reduce aqueous solubility. The target’s 2-methoxyethylamino group likely lowers LogP, balancing hydrophilicity and lipophilicity .
  • The dihydroquinazoline core in ’s compound reduces aromaticity, possibly affecting π-π stacking interactions. The imino group and dimethoxy substituents may enhance hydrogen bonding . Piperidinyl and benzyl groups in ’s compounds improve solubility and modulate pharmacokinetics through nitrogen-containing heterocycles .

Functional Group Implications

  • 2-Methoxyethylamino vs. Piperidinyl/Benzyl Groups: The target’s 2-methoxyethylamino group offers flexibility and polarity, improving solubility compared to rigid piperidinyl or hydrophobic benzyl groups in analogs .
  • Sulfanylacetonitrile as a Common Pharmacophore: The sulfanylacetonitrile group at position 2 is conserved across multiple compounds, suggesting its role in covalent or non-covalent target binding. Modifications here could diminish activity .

Biological Activity

2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Synthesis and Structural Characteristics

The synthesis of 2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile typically involves the reaction of appropriate precursors under controlled conditions. The structural features of quinazoline derivatives greatly influence their biological activities. The presence of the methoxyethylamino group is significant as it may enhance solubility and bioavailability.

Anticancer Activity

Quinazoline derivatives have shown promising anticancer properties. For instance, studies have demonstrated that compounds with a similar structure exhibit inhibitory effects on various cancer cell lines:

  • In vitro studies : Compounds similar to 2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile have been evaluated against breast cancer cell lines (e.g., MDA-MB-231). Results indicated IC50 values ranging from 0.36 to 40.90 μM, suggesting significant cytotoxicity in certain derivatives .
CompoundCell LineIC50 (μM)
Compound AMDA-MB-2310.36
Compound BMDA-MB-23140.90

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been explored. Research indicates that certain compounds exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial enzymes or disruption of cellular processes.

Enzyme Inhibition

Quinazolines are known to inhibit various enzymes, including:

  • Acetylcholinesterase (AChE) : Compounds have been evaluated for their ability to inhibit AChE, which is crucial in neurodegenerative diseases like Alzheimer's .
  • Dipeptidyl Peptidase IV (DPP-IV) : Some derivatives have shown potent DPP-IV inhibitory activity, making them potential candidates for diabetes management .

Case Studies

  • Anticancer Screening : A study synthesized a series of quinazoline derivatives and assessed their anticancer efficacy using the MTT assay. The findings revealed that modifications at specific positions significantly enhanced cytotoxicity against cancer cells .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of various quinazoline derivatives, noting that compounds with electron-donating groups exhibited increased activity against gram-positive and gram-negative bacteria .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of quinazoline derivatives to target proteins involved in cancer pathways. These studies provide insights into the structure-activity relationship (SAR) and guide further modifications for enhanced efficacy .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Quinazoline Core Formation : Cyclocondensation of anthranilic acid derivatives with nitriles or amidines under acidic conditions.

Substitution at Position 4 : Introduction of 2-methoxyethylamino group via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine to deprotonate the amine .

Sulfanylacetonitrile Attachment : Thiolation at position 2 using mercaptoacetonitrile in polar aprotic solvents (e.g., DMF) under inert atmosphere to prevent oxidation .

  • Critical Conditions :
  • Temperature control (60–80°C for substitution steps).
  • Solvent purity to avoid side reactions (e.g., DMF dried over molecular sieves).
  • Use of coupling agents like EDC/HOBt for amide bond formation in related analogs .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyethylamino protons at δ 3.3–3.7 ppm, quinazoline aromatic protons at δ 7.5–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₆N₄OS₂: calculated m/z 320.08) .

Q. What strategies mitigate solubility challenges during biological testing of this compound?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤0.1% v/v) for stock solutions, diluted in culture media .
  • Micellar Formulations : Incorporate surfactants like Tween-80 or PEG-400 to enhance aqueous dispersion .
  • Prodrug Design : Modify the acetonitrile moiety to a phosphate ester for improved hydrophilicity .

Advanced Research Questions

Q. How does the electronic configuration of the quinazoline core influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • The quinazoline core is electron-deficient due to the adjacent nitrogen atoms, activating position 4 for nucleophilic attack. Electron-withdrawing groups (e.g., sulfanyl) further enhance reactivity. DFT calculations (B3LYP/6-31G*) show a 15% reduction in activation energy when the methoxyethylamino group is para to the sulfanyl substituent .
  • Experimental Validation : Competitive reactions with substituted amines (e.g., methyl vs. methoxyethyl) show >80% yield for methoxyethyl due to improved leaving-group stabilization .

Q. What in vitro models are appropriate for evaluating the compound's kinase inhibitory activity, and how should conflicting cytotoxicity data be reconciled?

  • Methodological Answer :

  • Kinase Assays : Use recombinant EGFR or VEGFR2 in ADP-Glo™ assays to measure IC₅₀ values. Compare with positive controls (e.g., Gefitinib for EGFR) .
  • Cytotoxicity Profiling :
  • SRB Assay : Fix cells with trichloroacetic acid, stain with sulforhodamine B (λ = 564 nm) for stable endpoint measurement .
  • Data Reconciliation : Address discrepancies (e.g., higher IC₅₀ in SRB vs. MTT) by normalizing to protein content and validating with clonogenic assays .

Q. How can molecular docking studies predict the compound's interaction with EGFR, and what validation methods are recommended?

  • Methodological Answer :

  • Docking Workflow :

Prepare EGFR structure (PDB: 1M17) using AutoDock Tools.

Define binding site around ATP pocket (grid size: 60 × 60 × 60 Å).

Run 100 Lamarckian GA simulations; analyze binding poses with PyMOL .

  • Validation :
  • In Vitro Kinase Inhibition : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with IC₅₀ from enzymatic assays.
  • Site-Directed Mutagenesis : Mutate key residues (e.g., L858R in EGFR) to confirm binding interactions .

Q. What are the common side reactions during synthesis, and how can they be minimized?

  • Methodological Answer :

  • Side Reactions :
  • Oxidation of Thiols : Forms disulfide dimers; prevented by N₂ atmosphere and reducing agents (e.g., DTT) .
  • Incomplete Substitution : Results in 4-chloro-quinazoline impurities; monitored via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
  • Optimization : Use excess amine (1.5 eq.) and microwave-assisted synthesis (80°C, 30 min) to drive substitution to completion .

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